molecular formula C18H18BrN5O B14187529 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 921606-64-6

3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B14187529
CAS No.: 921606-64-6
M. Wt: 400.3 g/mol
InChI Key: QIUUVUPYIDGDII-UHFFFAOYSA-N
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Description

3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that features a combination of bromophenoxy, piperidinyl, imidazolyl, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the bromophenoxy and piperidinyl intermediates, followed by their coupling with the imidazolyl and pyridazinyl moieties. Common reagents used in these reactions include brominating agents, coupling reagents like EDC or DCC, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-chlorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
  • 3-(4-(2-fluorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Uniqueness

3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the bromophenoxy group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

921606-64-6

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

IUPAC Name

3-[4-(2-bromophenoxy)piperidin-1-yl]-6-imidazol-1-ylpyridazine

InChI

InChI=1S/C18H18BrN5O/c19-15-3-1-2-4-16(15)25-14-7-10-23(11-8-14)17-5-6-18(22-21-17)24-12-9-20-13-24/h1-6,9,12-14H,7-8,10-11H2

InChI Key

QIUUVUPYIDGDII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2Br)C3=NN=C(C=C3)N4C=CN=C4

Origin of Product

United States

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